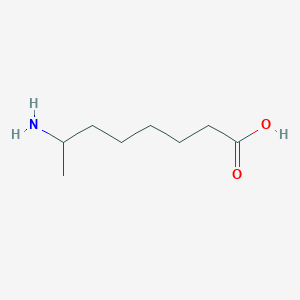![molecular formula C13H20O3 B15334962 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one is a complex organic compound with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.296 g/mol . This compound features a unique spiro structure, which includes two spiro-connected rings, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a diol and a diketone, the reaction can proceed through an acid-catalyzed cyclization to form the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to accommodate larger volumes. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atoms in the spiro rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The spiro structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane: Another spiro compound with a different ring structure.
1,4-Dioxaspiro[4.5]decane: Similar in having a spiro and dioxane ring but differs in ring size and connectivity.
Uniqueness
1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one is unique due to its specific spiro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific molecular geometries and reactivities.
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1,4-dioxadispiro[4.0.56.45]pentadecan-7-one |
InChI |
InChI=1S/C13H20O3/c14-11-5-1-2-6-12(11)7-3-4-8-13(12)15-9-10-16-13/h1-10H2 |
InChI-Schlüssel |
YBBIUOGAZGRFOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC23OCCO3)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
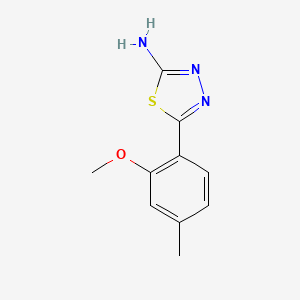
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
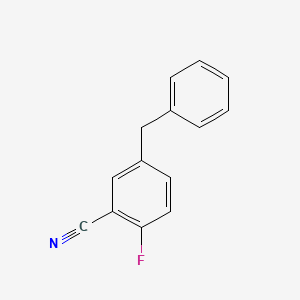
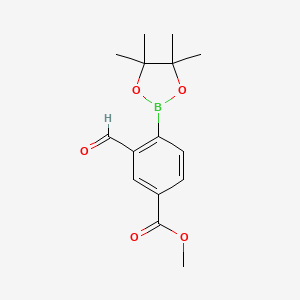
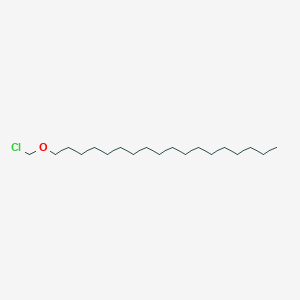
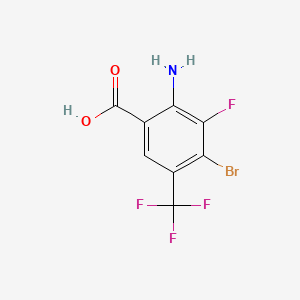
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
